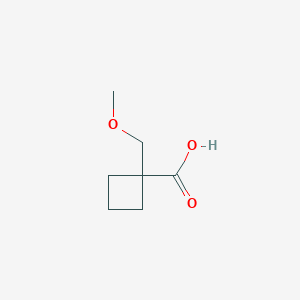![molecular formula C11H11N3O5 B1387276 1-[(3-ニトロピリジン-2-イル)カルボニル]プロリン CAS No. 1452577-18-2](/img/structure/B1387276.png)
1-[(3-ニトロピリジン-2-イル)カルボニル]プロリン
概要
説明
1-[(3-Nitropyridin-2-yl)carbonyl]proline is a chemical compound known for its unique structure and properties It is composed of a proline moiety linked to a nitropyridine ring through a carbonyl group
科学的研究の応用
1-[(3-Nitropyridin-2-yl)carbonyl]proline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
Target of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as proline derivatives, are known to interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, have been used to obtain compounds for the treatment of various human diseases .
Action Environment
It is known that the reaction conditions can significantly influence the formation of compounds with a pyrrolidine ring .
準備方法
The synthesis of 1-[(3-Nitropyridin-2-yl)carbonyl]proline typically involves several steps, including the formation of the nitropyridine ring and its subsequent attachment to the proline moiety. One common method involves the nitration of pyridine to form 3-nitropyridine, followed by the introduction of a carbonyl group through a Friedel-Crafts acylation reaction. The final step involves coupling the resulting intermediate with proline under suitable reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-[(3-Nitropyridin-2-yl)carbonyl]proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted pyridine derivatives.
類似化合物との比較
1-[(3-Nitropyridin-2-yl)carbonyl]proline can be compared with other similar compounds, such as:
1-[(3-Nitropyridin-2-yl)carbonyl]alanine: Similar structure but with alanine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]glycine: Similar structure but with glycine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]valine: Similar structure but with valine instead of proline.
The uniqueness of 1-[(3-Nitropyridin-2-yl)carbonyl]proline lies in its specific combination of the nitropyridine ring and proline moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-nitropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-10(13-6-2-4-8(13)11(16)17)9-7(14(18)19)3-1-5-12-9/h1,3,5,8H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQZKFWURHOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


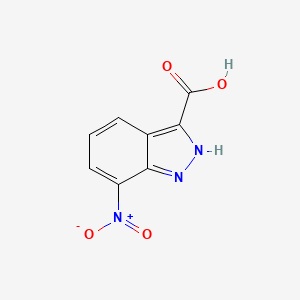
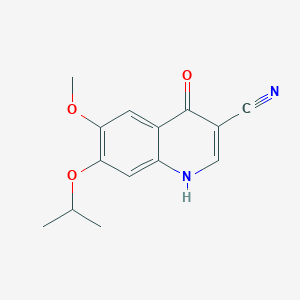
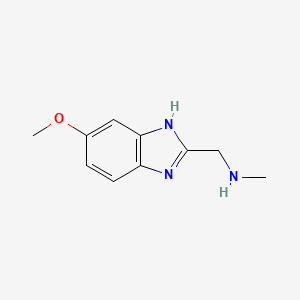
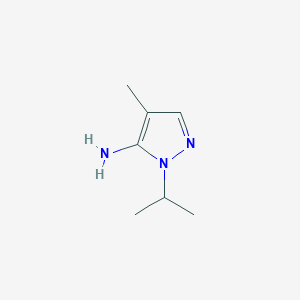
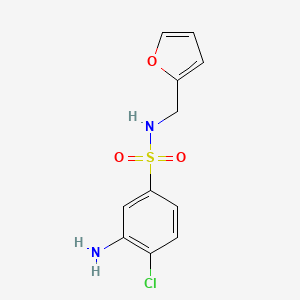
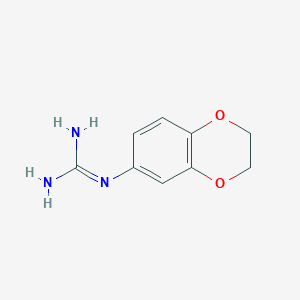
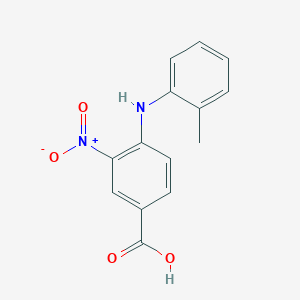

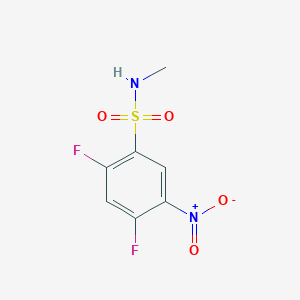
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)
![2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1387212.png)
![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)
